molecular formula C12H10N4O4S B12462265 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B12462265
M. Wt: 306.30 g/mol
InChI Key: KZTYCZNHXYEJBD-UHFFFAOYSA-N
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Description

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxypyrimidinyl group, a nitrophenyl group, and an acetamide linkage. The unique structural features of this compound make it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-hydroxypyrimidine-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypyrimidinyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxypyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions or forming covalent bonds with target proteins. The acetamide linkage provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Comparison

Compared to similar compounds, 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the presence of the hydroxypyrimidinyl group, which imparts distinct chemical and biological properties. The nitrophenyl group also differentiates it from other compounds, providing unique redox and binding characteristics. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H10N4O4S/c17-10-4-5-13-12(15-10)21-7-11(18)14-8-2-1-3-9(6-8)16(19)20/h1-6H,7H2,(H,14,18)(H,13,15,17)

InChI Key

KZTYCZNHXYEJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC(=O)N2

Origin of Product

United States

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